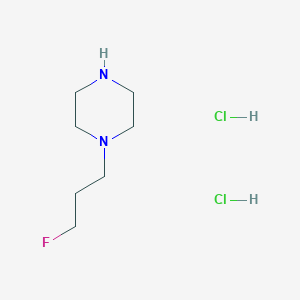

1-(3-Fluoropropyl)piperazine dihydrochloride

Description

1-(3-Fluoropropyl)piperazine dihydrochloride is a fluorinated piperazine derivative characterized by a 3-fluoropropyl substituent on the piperazine ring and two hydrochloride counterions. Its molecular formula is C₇H₁₄FCl₂N₂, with a molecular weight of approximately 217.06 g/mol (calculated). The compound has garnered interest in medicinal chemistry, particularly as a component of radiotracers for diagnostic imaging. For instance, it was conjugated with the SWL peptide to create [18F]AFP-SWL, a radiolabeled tracer targeting the EphA2 receptor in tumors . The fluorine atom enhances metabolic stability and bioavailability, making it advantageous for in vivo applications.

Propriétés

IUPAC Name |

1-(3-fluoropropyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2.2ClH/c8-2-1-5-10-6-3-9-4-7-10;;/h9H,1-7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJYXGVARBMTGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCF.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(3-Fluoropropyl)piperazine dihydrochloride typically involves the alkylation of piperazine with 3-fluoropropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

1-(3-Fluoropropyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-(3-Fluoropropyl)piperazine dihydrochloride is primarily recognized for its role as a pharmacological agent. Its structural properties allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Treatment of Cancer

Recent studies have highlighted the compound's potential in cancer treatment. For instance, it has been investigated as part of a combination therapy involving palbociclib, a known cancer treatment agent. This combination aims to enhance therapeutic efficacy against specific cancer types by leveraging the unique mechanisms of both compounds .

Case Study:

- Combination Therapy : A study showed that the combination of palbociclib and 1-(3-Fluoropropyl)piperazine dihydrochloride resulted in improved outcomes in preclinical models of cancer, demonstrating enhanced growth inhibition in various cancer cell lines .

Neurological Disorders

The compound has been explored for its potential effects on neurological disorders. Its ability to act on neurotransmitter systems makes it a candidate for treating conditions such as anxiety and depression.

Research Findings :

- Dopamine Receptor Interaction : The compound has been studied for its interaction with dopamine receptors, which are crucial in the management of mood disorders. Its derivatives have shown promise in modulating receptor activity, potentially leading to new treatments for psychiatric conditions .

Potential Side Effects and Toxicology

While promising, the use of 1-(3-Fluoropropyl)piperazine dihydrochloride is not without risks. Toxicological studies are essential to assess its safety profile.

Mécanisme D'action

The mechanism of action of 1-(3-Fluoropropyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. This modulation can lead to various pharmacological effects, including anxiolytic, antidepressant, or antipsychotic effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Piperazine Dihydrochloride Derivatives

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-(3-fluoropropyl)piperazine dihydrochloride with related compounds:

Key Observations :

- Aromatic substituents (e.g., 2-fluorophenyl, trimethoxybenzyl) are linked to receptor binding (e.g., serotonin, histamine).

- Molecular Weight : Bulky substituents (e.g., bis(aryl)methyl in buclizine) increase molecular weight significantly, impacting pharmacokinetics.

- Chlorine vs. Fluorine : Chloropropyl derivatives (e.g., 1-(3-chloropropyl)-piperazine) are more reactive in alkylation reactions but less metabolically stable than fluorinated analogs .

1-(3-Fluoropropyl)piperazine Dihydrochloride

- Diagnostic Imaging: Used in EphA2-targeted radiotracers for tumor detection, leveraging fluorine-18 for positron emission tomography (PET) .

- Metabolic Stability : The C-F bond resists oxidative degradation, prolonging half-life in vivo.

Trimetazidine Dihydrochloride

- Anti-Ischemic Activity : Inhibits fatty acid oxidation, shifting cardiac metabolism to glucose utilization, thereby reducing ischemia-reperfusion injury .

Buclizine Dihydrochloride

- Antihistamine Activity : Blocks H1 receptors, used for motion sickness and allergies. The bis(aryl)methyl groups enhance lipophilicity, aiding blood-brain barrier penetration .

1-[3-(2-Fluorophenyl)propyl]piperazine Dihydrochloride

Research Findings and Implications

- Fluorine’s Role : Fluorinated piperazines show superior metabolic stability compared to chlorine or hydrogen analogs, making them ideal for imaging and long-acting therapeutics.

- Substituent Diversity : Aryl and heteroaryl substituents (e.g., triazole in ) expand applications in targeted drug design.

- Contradictions : While some fluorinated derivatives (e.g., Trimetazidine) are clinically approved, others remain in preclinical stages, highlighting the need for tailored pharmacokinetic studies.

Activité Biologique

1-(3-Fluoropropyl)piperazine dihydrochloride is a piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article discusses its mechanisms of action, biological effects, and comparisons with similar compounds, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-(3-Fluoropropyl)piperazine dihydrochloride is characterized by the presence of a fluoropropyl group attached to the piperazine ring. This unique structure contributes to its distinct physicochemical properties and biological activity compared to other piperazine derivatives.

The biological activity of 1-(3-Fluoropropyl)piperazine dihydrochloride is primarily attributed to its interaction with various neurotransmitter receptors in the central nervous system. It acts as a GABA receptor agonist , which can modulate neurotransmission pathways, potentially leading to effects such as anxiolytic, antidepressant, or antipsychotic responses.

Interaction with Receptors

- GABA Receptors : As an agonist, it enhances GABAergic activity, which may help alleviate anxiety and depression.

- Sigma Receptors : Preliminary studies suggest that this compound may also interact with sigma receptors, which are implicated in several neuropsychiatric disorders .

Biological Effects

The compound has been studied for various biological activities:

- Anxiolytic Effects : Animal studies indicate that compounds with similar structures exhibit significant anxiolytic properties, suggesting potential therapeutic applications in anxiety disorders.

- Antidepressant Activity : Research indicates that modulation of neurotransmitter systems can lead to antidepressant-like effects in preclinical models .

- Antipsychotic Potential : The ability to influence dopamine pathways may position this compound as a candidate for further investigation in treating psychotic disorders.

Comparative Analysis

To better understand the biological activity of 1-(3-Fluoropropyl)piperazine dihydrochloride, it is useful to compare it with other related compounds. The following table summarizes key characteristics and activities of similar piperazine derivatives:

| Compound Name | Structure Type | Biological Activity | Notable Effects |

|---|---|---|---|

| 1-(2-Fluoroethyl)piperazine dihydrochloride | Fluoroethyl derivative | Anxiolytic, Antidepressant | Similar GABAergic modulation |

| 1-(4-Fluorobutyl)piperazine dihydrochloride | Fluorobutyl derivative | Antipsychotic | Dopaminergic activity modulation |

| 1-(3-Chloropropyl)piperazine dihydrochloride | Chloropropyl derivative | Antidepressant | Enhanced serotonin receptor binding |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of 1-(3-Fluoropropyl)piperazine dihydrochloride in various fields:

- Neuropharmacology : In a study focusing on receptor binding assays, this compound demonstrated a significant affinity for GABA receptors, suggesting its utility in developing new anxiolytic agents .

- Cancer Research : Investigations into sigma receptor interactions have revealed that compounds similar to 1-(3-Fluoropropyl)piperazine may enhance glucose metabolism in cancer cells, indicating a potential role in cancer therapeutics through metabolic modulation .

Q & A

Basic: How can the synthesis of 1-(3-Fluoropropyl)piperazine dihydrochloride be optimized for improved yield and purity?

Answer:

Optimization involves adjusting reaction stoichiometry, solvent selection, and crystallization conditions. Based on analogous piperazine dihydrochloride synthesis (e.g., ethanol-based methods), dissolve piperazine hexahydrate in 95% ethanol, then add concentrated HCl slowly to control exothermic reactions. Cooling the mixture in an ice bath promotes crystallization, while multiple ethanol washes reduce impurities. Drying at 100°C for 8 hours ensures anhydrous product formation. Yield improvements (e.g., ~33 g from 50 g precursor) rely on precise molar ratios and controlled cooling rates .

Basic: Which analytical techniques are validated for purity assessment of 1-(3-Fluoropropyl)piperazine dihydrochloride?

Answer:

- HPLC : Use a C18 column with UV detection (λ~239–288 nm) and system suitability criteria (tailing factor ≤2.0, RSD ≤5%) .

- TLC : Employ silica gel plates with a mobile phase (e.g., chloroform:methanol mixtures) to detect residual precursors or byproducts .

- Titration : Acid-base titration with standardized NaOH can quantify free base impurities, referencing buffer preparation protocols .

Advanced: How does 1-(3-Fluoropropyl)piperazine dihydrochloride function as a non-toxic buffer in biological systems?

Answer:

Its buffering capacity (pK₁ ~5.32, pK₂ ~9.70 at infinite dilution) suits physiological pH ranges. Prepare equimolar mixtures with glycylglycine to stabilize solutions in distilled water or seawater (pH 6.0–9.9). Avoid long-term storage to prevent hydrolysis or toxic byproduct formation. Use fresh solutions and validate pH with hydrogen or glass electrodes, noting ionic strength effects (Debye-Hückel corrections may apply) .

Advanced: How should researchers resolve discrepancies in pH measurements when using this compound in buffered solutions?

Answer:

Contradictions often arise from electrode type (glass vs. hydrogen) or ionic strength variations. Calibrate electrodes with NIST-traceable buffers and account for ionic strength using the Debye-Hückel equation. For seawater applications, validate against reference tables (e.g., Table I in ). Reproducibility errors (±0.02 pH below pH 9.0) highlight the need for repeated measurements and controlled ionic conditions .

Safety: What are the critical storage and handling protocols for 1-(3-Fluoropropyl)piperazine dihydrochloride?

Answer:

- Storage : Store in airtight containers at -20°C to mitigate hygroscopicity .

- Exposure Limits : Adhere to OSHA PEL (5 mg/m³ TWA) and ACGIH TLV (0.1 mg/m³ inhalable fraction) .

- Incompatibilities : Avoid strong oxidizers, dicyanofurazan, and metals (Al, Cu, Zn). Use PPE (gloves, goggles) and fume hoods to prevent inhalation .

Advanced: How can contradictory NMR or mass spectrometry data for this compound be interpreted?

Answer:

- NMR : Peaks for the fluoropropyl group (δ ~4.5–5.0 ppm for -CH₂F) may overlap with solvent or impurity signals. Use deuterated DMSO or CDCl₃ and compare with computed spectra (DFT methods).

- MS : Detect molecular ion [M+H]⁺ (expected m/z ~223.1) and isotopic patterns (e.g., chlorine isotopes). Contradictions may arise from adducts (e.g., Na⁺/K⁺) or hydrolysis products; use high-resolution MS (HRMS) for confirmation .

Basic: What spectroscopic methods are suitable for characterizing structural features of this compound?

Answer:

- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).

- ¹³C NMR : Assign peaks for the piperazine ring (δ ~45–55 ppm) and fluoropropyl chain (δ ~80–85 ppm for C-F) .

Advanced: What experimental strategies mitigate toxicity risks during in vitro studies with this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.